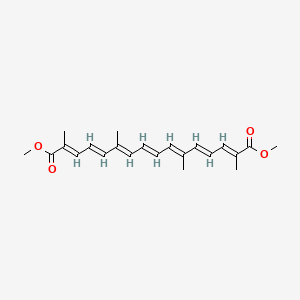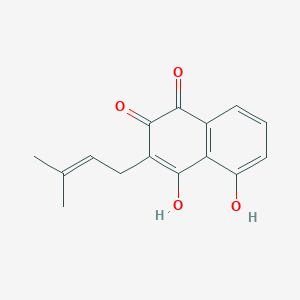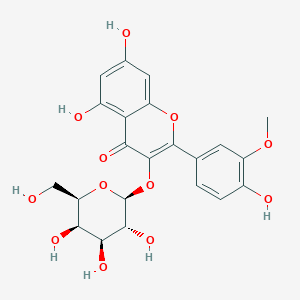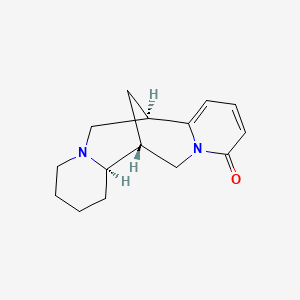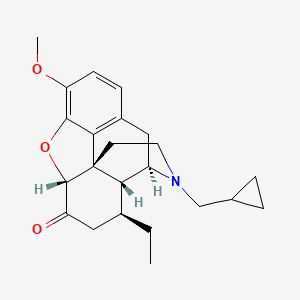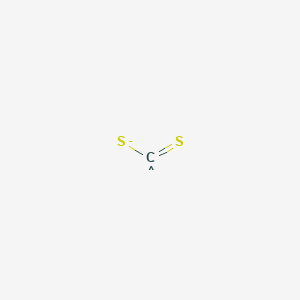
Sulfidothioxomethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfidocarbonate(.1-) is an organic radical anion.
Applications De Recherche Scientifique
Sulfur in Modern Materials Science
Sulfur, including sulfidothioxomethyl, plays a pivotal role in various scientific research areas due to its abundance and reactivity. Research spans improving energy efficiency, developing unique polymers, and creating materials for biological applications (Boyd, 2016).
Biosensing Methods for Sulfite
This compound, as a sulfite, is crucial in biosensing methods. It is used in analytical methods for sulfite detection in food, beverages, and water, leveraging biosensors based on sulfite oxidase (Pundir & Rawal, 2013).
Brewing Industry Applications
In the brewing industry, sulfites like this compound are used for flavor stabilization in beer, with research showing that manipulating specific genes in yeast can control sulfite production (Hansen & Kielland-Brandt, 1996).
Antioxidant Enzyme Effects
This compound affects antioxidant enzymes and lipid peroxidation in biological systems, as seen in studies on rats. These studies help understand its impact on biological systems (Ozturk et al., 2010).
Applications in Winemaking
In winemaking, sulfites, including this compound, are used for their antimicrobial and antioxidant properties. Recent research focuses on sulfite resistance in yeast and reducing sulfite content in wine due to health concerns (Zara & Nardi, 2021).
Water Treatment Processes
Sulfite-based advanced oxidation and reduction processes are gaining attention in water treatment, with sulfite serving as a precursor to eliminate pollutants due to its reactivity and low eco-toxicity (Wu et al., 2021).
Detection in Pharmaceuticals
Sulfites are widely used in pharmaceuticals as antioxidants and preservatives. The development of sensitive and non-invasive fluorescent probes for sulfite detection is crucial for monitoring its level in physiological events (Li et al., 2022).
Lithium-Ion Battery Electrolytes
The application of organic sulfites, including this compound, in lithium-ion battery electrolytes has been studied due to their structural similarity to organic carbonates. This research explores their potential as solvents or additives in battery electrolytes (Yu et al., 2006).
Incorporation into Biomolecules
Sulfur, in forms like this compound, is incorporated into biomolecules in prokaryotes. Research explores the enzymatic generation of activated sulfur species and their use in biosynthetic pathways (Kessler, 2006).
Nanoparticle Applications
Molybdenum trioxide nanoparticles with intrinsic sulfite oxidase activity have been developed, offering potential therapeutic applications for sulfite oxidase deficiency and gene-induced deficiencies (Ragg et al., 2014).
Sulfite Oxidation in Biomedical Research
Studies on the catalysis of sulfite oxidation by cationic Mn(III) porphyrins have implications in understanding sulfite hypersensitivity and toxicity, suggesting therapeutic potential in treatments (Velayutham et al., 2016).
Propriétés
Formule moléculaire |
CS2- |
|---|---|
Poids moléculaire |
76.15 g/mol |
InChI |
InChI=1S/CHS2/c2-1-3/h(H,2,3)/p-1 |
Clé InChI |
CVXNHFAEAYOPFL-UHFFFAOYSA-M |
SMILES |
[C](=S)[S-] |
SMILES canonique |
[C](=S)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


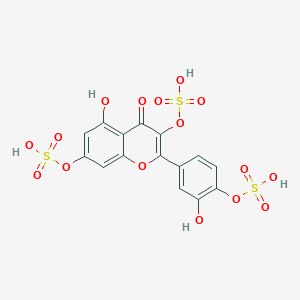
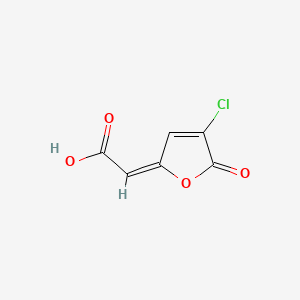
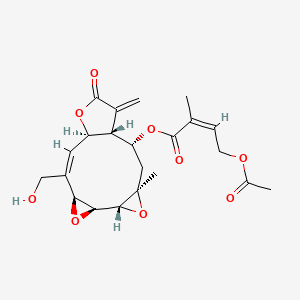
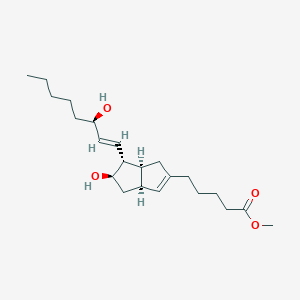
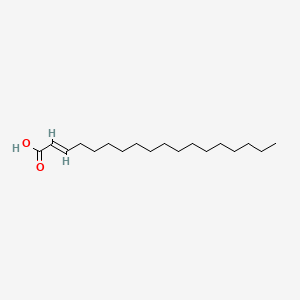
![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![N-(4-bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1237690.png)
![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)
